Methomyl

Catalog No.
S9096035
CAS No.
M.F
C5H10N2O2S
M. Wt
162.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methomyl

Product Name

Methomyl

IUPAC Name

methyl N-(methylcarbamoyloxy)ethanimidothioate

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)

InChI Key

UHXUZOCRWCRNSJ-UHFFFAOYSA-N

SMILES

CC(=NOC(=O)NC)SC

solubility

6 % at 77 °F (NIOSH, 2022)
Sol at 25 °C in wt/wt percent: water 5.8; ethanol 42; methanol 100; isopropanol 22; acetone 73
SOL IN MOST ORG SOLVENTS
In water, 58,000 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 5.8 (moderate)
(77 °F): 6%

Canonical SMILES

CC(=NOC(=O)NC)SC

Methomyl is a white crystalline solid with slight sulfurous smell. Used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn. (EPA, 1998)
Methomyl is a synthetic carbamate ester, aryl sulfide compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a highly toxic, white crystalline solid with a slight sulfurous odor, and exposure occurs by inhalation, ingestion, or contact.
A carbamate insecticide with anticholinesterase activity.

Methomyl is a highly toxic carbamate insecticide, chemically known as S-Methyl-N-(methylcarbamoyloxy)thioacetimidate, with the molecular formula C5H10N2O2S\text{C}_5\text{H}_10\text{N}_2\text{O}_2\text{S} and a molecular weight of 162.2 g/mol. Introduced in 1966, it is primarily used to control a wide range of insect pests on various crops, including vegetables and fruits. Methomyl is a white crystalline solid that has a slight sulfur-like odor and is soluble in water, which contributes to its potential for groundwater contamination .

, particularly in the context of its degradation. Key pathways include:

  • Hydroxylation: Methomyl can be hydroxylated to form methomyl methylol.
  • Oxidation: This process leads to the formation of various intermediate products, including methomyl oxime.
  • Cleavage Reactions: The compound can experience cleavage of ester bonds and N-O bonds, generating products such as carbamic acid and acetonitrile .

In atmospheric conditions, methomyl degradation involves reactions with hydroxyl radicals and temperature-dependent processes that influence the formation of intermediate products. These reactions can ultimately mineralize methomyl into harmless inorganic substances like carbon dioxide and water .

Methomyl acts as a cholinesterase inhibitor, affecting the nervous system of insects and potentially humans. Acute exposure can lead to symptoms such as increased salivation, lacrimation (tearing), gastrointestinal distress, respiratory arrest, and even death due to respiratory failure. Methomyl is categorized under EPA Toxicity Category I for oral exposure, indicating high toxicity . Its biological activity has significant implications for both pest control and human health.

The synthesis of methomyl involves several steps:

  • Preparation of Thioester: The initial step involves creating a thioester compound.
  • Formation of Oxime: The thioester is then converted into an oxime derivative.
  • Final Product Formation: The final product is synthesized by reacting methyl isocyanate with the prepared oxime .

These steps highlight the complexity involved in producing this insecticide.

Studies on methomyl interactions indicate that it can react with various substances leading to toxic by-products. For instance:

  • Reactivity with Strong Acids/Bases: Methomyl is incompatible with strong acids and bases.
  • Decomposition Products: When heated to decomposition, it emits toxic fumes such as nitrogen oxides and sulfur oxides .
  • Environmental Impact: Its high solubility in water raises concerns about its potential to contaminate groundwater sources .

These interactions underscore the importance of handling methomyl with care to mitigate environmental and health risks.

Methomyl belongs to the carbamate class of pesticides but shares similarities with other compounds in terms of structure and function. Here are some comparable compounds:

Compound NameChemical FormulaToxicity LevelCommon Uses
CarbarylC₁₁H₁₄N₃O₂ModerateInsecticide for crops
PropoxurC₁₁H₁₅N₃O₂HighInsecticide for agriculture
AldicarbC₇H₁₄N₂O₄SVery HighInsecticide/nematicide
MethiocarbC₉H₁₃N₂O₂SHighInsecticide for crops

Uniqueness of Methomyl:

  • Methomyl is noted for its rapid action against pests due to its cholinesterase inhibition mechanism.
  • It has a relatively short half-life in soil (approximately 14 days), which limits environmental persistence compared to some other carbamates like aldicarb .

Methomyl was first synthesized in 1966 as part of a broader effort to develop carbamate-based insecticides with improved stability and selectivity. Its commercial introduction followed two years later, with the United States Environmental Protection Agency (EPA) registering it for agricultural use in 1968. Early applications focused on combating Lepidoptera pests in cotton and vegetable crops, capitalizing on methomyl’s rapid knockdown effect.

The compound’s discovery coincided with growing recognition of resistance mechanisms in insect populations. By 1973, field reports indicated that Heliothis virescens (tobacco budworm) had developed partial resistance to methomyl, driving research into optimized application protocols. Regulatory milestones include the European Union’s establishment of a 0.01 mg/kg maximum residue limit for fruits and vegetables in 2007, reflecting advances in analytical detection methods.

Chemical Synthesis and Production Methods

Methomyl synthesis revolves around the reaction between methylthioacetaldoxime and methyl isocyanate (MIC), as described in Union Carbide Corporation’s 1986 patent (EP0121420B1). The continuous production process involves three critical phases:

  • Reagent Preparation:

    • Methylthioacetaldoxime (CH$$3$$S-C(=N-OH)-CH$$3$$) is dissolved in an inert solvent (e.g., chlorobenzene)
    • Methyl isocyanate (CH$$_3$$NCO) is added in 1.05–1.20 molar excess to ensure complete conversion
  • Adiabatic Tubular Reactor:

    • Parameters:
      • Temperature: 30–70°C (inlet), rising to 80–120°C (outlet) due to exothermic reaction
      • Pressure: 206.9–482.7 kN/m² (30–70 psig)
      • Residence time: 15–45 minutes
  • Product Isolation:

    • Unreacted MIC and solvent are stripped via vacuum distillation
    • Methomyl crystallizes upon cooling, yielding >98% purity

This continuous method improved upon batch processes by reducing MIC waste from 12% to <4% and increasing throughput by 300%. Key challenges include managing MIC’s acute toxicity and the reaction’s heat generation (ΔH = -89 kJ/mol).

Structural and Functional Characteristics

Methomyl’s molecular architecture (C$$5$$H$${10}$$N$$2$$O$$2$$S, MW 162.21 g/mol) features three functional domains:

Structural FeatureRole in Bioactivity
Carbamate group (-OCONHCH$$_3$$)Acetylcholinesterase inhibition
Thioether (CH$$_3$$-S-)Lipophilicity enhancement
Oxime (N-O-)Stabilization via resonance

The spatial arrangement permits optimal interaction with insect acetylcholinesterase’s catalytic triad (Ser-His-Glu). X-ray crystallography reveals a planar carbamate group that aligns with the enzyme’s active site, while the thioether moiety facilitates cuticular penetration.

Physicochemical properties critical to formulation include:

PropertyValueSource
Melting Point352–353 K
Vapor Pressure (25°C)7.5 × 10$$^{-5}$$ Pa
log P (octanol/water)1.039
Aqueous Solubility5.8 g/100 mL

These characteristics enable methomyl’s dual action as both contact and systemic insecticide, with the balanced hydrophilicity/lipophilicity allowing xylem translocation in plants.

Molecular Structure and Stability

Methomyl is chemically designated as (E)-N-(methylcarbamoyloxy)ethanimidothioate, featuring a carbamate ester group linked to a thioether moiety [1]. Its structure comprises a methylcarbamoyloxy functional group attached to an ethanimidothioate backbone, with the (E)-isomer being the predominant configuration in commercial formulations [4]. The compound exists as a mixture of (Z)- and (E)-isomers, with the (Z)-isomer thermodynamically favored due to steric and electronic stabilization [4].

The molecular stability of methomyl is influenced by its ester and thiomethyl groups, which render it susceptible to nucleophilic attack and oxidation. Quantum mechanical studies reveal that the ester bond (C–O) and thiomethyl group (C–S) are primary sites for degradation, with bond dissociation energies of approximately 310 kJ/mol and 260 kJ/mol, respectively [2]. These structural vulnerabilities underpin its reactivity in environmental matrices.

Solubility and Partition Coefficients

Methomyl demonstrates high aqueous solubility, with reported values exceeding 58 g/L at 25°C [4]. This property facilitates its mobility in aquatic systems but limits bioaccumulation potential. The octanol-water partition coefficient (log P) of methomyl is experimentally determined to be 0.6, indicative of moderate hydrophilicity [5]. This low log P value aligns with its high solubility and suggests preferential partitioning into aqueous phases over lipid-rich environments.

PropertyValueReference
Aqueous Solubility (25°C)58 g/L [4]
Octanol-Water log P0.6 [5]
Vapor Pressure (25°C)3.5 × 10⁻⁶ mmHg [4]

Hydrolysis and Photolysis Behavior

Hydrolysis of methomyl proceeds via nucleophilic substitution at the carbamate ester bond, yielding methylcarbamic acid and methomyl oxime as primary intermediates [2]. The reaction follows pseudo-first-order kinetics, with half-lives varying by pH:

  • Acidic conditions (pH 3): 14 days
  • Neutral conditions (pH 7): 7 days
  • Alkaline conditions (pH 9): <24 hours [2].

Photolytic degradation is less efficient under UV light alone (4% degradation in 45 minutes) but accelerates significantly in oxidative systems. For instance, combining UV with hydrogen peroxide (H₂O₂/UV) achieves 90% degradation within 30 minutes through hydroxyl radical (- OH) generation [2]. The reaction mechanism involves - OH-mediated oxidation of the thiomethyl group, producing sulfonic acid derivatives and ultimately mineralizing to CO₂ and H₂O [2].

Vapor Pressure and Environmental Persistence

Methomyl exhibits low volatility, with a vapor pressure of 3.5 × 10⁻⁶ mmHg at 25°C [4]. This minimizes atmospheric dispersal but enhances soil and water retention. Environmental persistence studies indicate a soil half-life of 7–14 days under aerobic conditions, with microbial activity driving esterase-mediated hydrolysis [4]. In aquatic systems, photolysis dominates, reducing half-lives to 2–5 days in surface waters exposed to sunlight [2].

The compound’s environmental fate is further modulated by adsorption to organic matter. Methomyl’s soil adsorption coefficient (Kₒc) ranges from 30 to 50 mL/g, reflecting weak binding to humic substances and facilitating leaching in sandy soils [4]. However, its rapid degradation in most environments prevents long-term accumulation.

Methomyl functions as a potent acetylcholinesterase inhibitor through its classification as an oxime carbamate compound [1]. The fundamental mechanism involves the inhibition of acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at nerve synapses and neuromuscular junctions [2].

The molecular mechanism begins with the carbamoylation process, where methomyl binds to the active site serine residue of acetylcholinesterase [2]. This carbamoylation reaction results in the formation of an unstable complex between the carbamoyl group and the enzyme, effectively blocking the normal hydrolysis of acetylcholine [2]. Unlike organophosphate insecticides that cause irreversible inhibition, carbamate compounds like methomyl produce reversible inhibition of acetylcholinesterase [2] [3].

The active site of acetylcholinesterase contains critical components including the anionic subsite and esteratic subsite, with the catalytic triad consisting of serine 200, histidine 440, and glutamate 327 [4]. When methomyl interacts with this enzyme, it transfers its carbamoyl group to the serine residue, followed by a relatively slow hydrolysis process known as decarbamoylation [5]. The decarbamoylation half-lives for carbamoylated acetylcholinesterase range from 4 minutes to more than 30 days, depending on the specific carbamate structure [5].

The reversible nature of methomyl inhibition means that acetylcholinesterase can regain its normal function after the carbamoyl-enzyme complex undergoes hydrolysis [3]. Studies indicate that the half-life for methomyl-induced inhibition of erythrocyte acetylcholinesterase activity in humans is approximately 1.6 hours [3]. This rapid recovery distinguishes carbamates from organophosphates, which undergo an aging process that makes the inhibition permanent [3].

The accumulation of acetylcholine due to acetylcholinesterase inhibition leads to overstimulation of cholinergic receptors, including muscarinic receptors in smooth muscle, cardiac muscle, and the central nervous system, as well as nicotinic receptors at neuromuscular junctions [3]. This excessive cholinergic stimulation results in continuous nerve impulse transmission, ultimately causing paralysis and death in target insects [6].

Contact versus Systemic Insecticidal Activity

Methomyl exhibits both contact and systemic insecticidal properties, though its systemic activity is characterized as limited compared to true systemic insecticides [7]. The compound demonstrates strong contact activity, killing insects that come into direct physical contact with treated surfaces [7]. This contact action is enhanced by methomyl's rapid knockdown effect, making it particularly effective during pest outbreaks [7].

The ingestion activity of methomyl is highly pronounced, as insects feeding on treated plant tissue experience immediate toxic effects [7]. This stomach poisoning action complements the contact activity, providing dual modes of pest control [8]. Research has shown that methomyl works through both contact and stomach poisoning mechanisms, but it is not considered a true systemic insecticide [8].

Methomyl possesses limited systemic or translaminar movement properties [7]. The compound can penetrate leaf surfaces effectively but does not exhibit the extensive translocation throughout plant tissues characteristic of truly systemic insecticides [7]. This translaminar activity allows methomyl to move through leaf tissues to reach pests feeding on the underside of leaves [9].

Studies evaluating soil applications of methomyl have revealed interesting systemic properties when applied via soil drench [10]. Research demonstrated that methomyl soil applications were about 5-9 fold more potent against aphids Myzus persicae and Aphis gossypii when applied through the soil compared to foliar spray applications [10]. This enhanced efficacy through soil application suggests some degree of root uptake and translocation, though the extent remains limited compared to dedicated systemic insecticides [10].

The plant uptake characteristics of methomyl show that it is extensively metabolized once absorbed, breaking down into one- and two-carbon fragments, carbon dioxide, and acetonitrile, which are then incorporated into natural plant constituents [11]. The metabolic pathway in plants involves rapid degradation with an average foliar half-life of 1.1 days [12]. This rapid metabolism limits the persistence of intact methomyl residues in plant tissues, with studies showing that terminal residues consist primarily of methomyl itself rather than metabolites [11].

Target Pests and Crop-Specific Use Cases

Methomyl demonstrates broad-spectrum activity against multiple insect orders, with particularly strong efficacy against Lepidoptera, Hemiptera, Homoptera, Diptera, and Coleoptera [13] [14]. The compound also shows activity against spider mites, expanding its utility beyond insect control [14].

Lepidoptera Control: Methomyl exhibits exceptional efficacy against lepidopteran pests, including major agricultural threats such as Helicoverpa armigera, Agrotis ipsilon, and Spodoptera litura [15]. Research demonstrates that methomyl achieved 80% mortality against Helicoverpa armigera moths within 24 hours at 1 mg active ingredient per liter [15]. The compound is particularly effective against cotton bollworms, armyworms, and tobacco budworms [13] [16] [17].

Field studies in cotton production have shown that methomyl consistently records the lowest bollworm populations compared to other insecticides, with significant reductions in pest damage [16]. In tobacco nurseries, methomyl provides excellent control of tobacco budworms (Heliothis virescens) when applied as direct sprays or injected into protective bags [17]. The compound demonstrates rapid knockdown of beet armyworm and corn earworm, making it valuable for controlling these economically important pests [18].

Hemiptera and Homoptera Management: Methomyl shows strong activity against sucking insects, including aphids, though its efficacy varies by species and application method [19]. In cotton production, methomyl recorded the lowest aphid populations compared to other treatments, though some sources describe its aphid control as having marginal efficacy [19] [16].

Thrips control represents a primary use of methomyl, particularly in lettuce and spinach production where 75% and 90% of treated acres respectively target thrips control [19]. The compound demonstrates particular effectiveness against Western flower thrips, which can cause serious damage throughout the growing season [19]. Research shows that methomyl provides significant control of various thrips species across multiple crops [16].

Crop-Specificity: Methomyl finds application across diverse agricultural systems, with specific use patterns varying by crop and regional pest pressures [20]. In vegetable production, methomyl is employed on crops including tomatoes, potatoes, lettuce, and various leafy greens [20] [9]. The compound shows effectiveness in fruit crops such as apples, grapes, and citrus fruits [20].

Field crop applications include cotton, corn, soybeans, and tobacco, where methomyl provides control of key pests during critical growth stages [20]. In garlic and onion production, methomyl serves as the market-leading insecticide for managing thrips, cutworms, and armyworms [21]. The compound's broad-spectrum activity makes it valuable for protecting high-value crops where multiple pest species may threaten yields [20].

Specialized Applications: Beyond agricultural crops, methomyl finds use in commercial fly control applications, including livestock quarters, commercial premises, and refuse containers [22]. The compound is formulated into fly bait products containing attractants to enhance targeting of specific pest species [22].

Research has shown methomyl's effectiveness extends to nematode control when applied as soil treatments, providing dual action against both insect and nematode pests [10]. This broader spectrum of activity increases the compound's value in integrated pest management systems [10].

Formulation Types and Application Techniques

Methomyl is available in multiple formulation types designed to optimize efficacy across different application scenarios and target pests [12]. The primary formulations include water-soluble powders, emulsifiable concentrates, liquid concentrates, and specialized bait formulations [12].

Water-Soluble Powder Formulations: The most common formulation is methomyl 90% water-soluble powder, containing 90% active ingredient by weight [23] [12]. This high-concentration formulation provides excellent solubility characteristics, dissolving completely when mixed with water for spray applications [23]. Water-soluble packet formulations are available where the powder is contained in sealed water-soluble bags that dissolve directly in the spray tank [23].

The dissolution characteristics of water-soluble powder formulations show rapid dissolution with minimal residue retention. Standards specify maximum residue of 2.5% after 5 minutes and 1.5% after 18 hours when dissolved in standard water at 30°C [24]. These formulations maintain stability across pH ranges of 4.0 to 8.0 [24].

Liquid Concentrate Formulations: Methomyl is available as water-soluble liquid concentrates containing 29% active ingredient [12]. These formulations typically contain cyclohexanone and methanol as inert ingredients and provide easy mixing characteristics for spray applications [12]. Emulsifiable concentrates containing 20% methomyl are also available for specific application needs [12].

Specialized Formulations: Granular and flake formulations containing 1.0-1.1% methomyl are produced specifically for fly bait applications [12]. These bait formulations often include additional active ingredients such as (Z)-9-Tricosene as sex attractants to enhance targeting efficiency [12]. The low concentration in bait formulations reduces risks to non-target organisms while maintaining effectiveness against target pests [12].

Application Techniques: Ground application represents the primary method for methomyl use, with recommendations for thorough coverage using properly calibrated equipment [9]. Application volumes typically range from 400 to 1000 liters per hectare depending on crop type and growth stage [9]. For dense crops like potatoes, application volumes up to 1000 liters per hectare ensure adequate penetration and coverage [9].

Aerial application of methomyl requires specialized protocols and certified operators [9]. Recommended spray volumes for aerial application are typically 30 liters per hectare, with specific requirements for droplet coverage of 30-40 droplets per square centimeter at the target area [9]. Weather conditions during aerial application must meet strict criteria including wind speeds below specified thresholds and appropriate temperature conditions [9].

Soil Application Methods: Recent research has demonstrated the effectiveness of soil application techniques for methomyl, particularly through drip chemigation systems [10]. Soil applications at rates ranging from 0.56 to 4.0 kg per hectare provide control of both soil-dwelling nematodes and foliar insect pests [10]. Higher application rates and split applications improve control efficacy but may increase phytotoxicity risks [10].

Tank Mixing Compatibility: Methomyl demonstrates compatibility with various other pesticides, allowing for tank mixing strategies in integrated pest management programs [23]. The order of mixing follows established protocols with water-dispersible granules, wettable powders, water-based suspension concentrates, water-soluble concentrates, oil-based suspension concentrates, emulsifiable concentrates, adjuvants, and soluble fertilizers added in sequence [23].

Physical Description

Methomyl is a white crystalline solid with slight sulfurous smell. Used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn. (EPA, 1998)
White, crystalline solid with a slight, sulfur-like odor. [insecticide]; [NIOSH]
WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
White, crystalline solid with a slight, sulfur-like odor.
White, crystalline solid with a slight, sulfur-like odor. [insecticide]

Color/Form

White crystalline solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

162.04629874 g/mol

Monoisotopic Mass

162.04629874 g/mol

Heavy Atom Count

10

Density

1.2946 at 75 °F (EPA, 1998)
1.2946 @ 24 °C referred to water @ 4 °C
1.3 g/cm³
1.29 at 75 °F
(75 °F): 1.29

Odor

Slightly sulfurous

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides & sulfur oxides/.
... /Methomyl/ decomposes rapidly in alkaline solns & in moist soils.
DT50 following leaf application /is about/ 3-5 days. Rapidly degraded to carbon dioxide & acetonitrile with incorporation into natural plant components.

Melting Point

172 to 174 °F (EPA, 1998)
78-79 °C
78 °C
172 °F

Mechanism of Action

INHIBITION OF ACETYLCHOLINESTERASE.
Methomyl was among 24 pesticides tested for interactions with the estrogen receptor (ER) and the androgen receptor (AR) in transactivation assays. Estrogen-like effects on MCF-7 cell proliferation and effects on CYP19 aromatase activity in human placental microsomes were also investigated. Methomyl weakly stimulated aromatase activity.
Lannate 1 -(methomyl) was incubated with erythrocytes of rats at different concentrations. ... There was a decrease in the activities of superoxide dismutase and glutathione reductase after 1/2 and 16 hour of Lannate addition. There was also a decrease in the amount of glutathione. The inhibition of enzyme activities and the decrease in glutathione concentration were dose independent. The results suggest that Lannate toxicity might lead to hemolysis, oxidation of hemoglobin and finally induced erythropenia. /Lannate/

Vapor Pressure

5e-05 mmHg at 77 °F (EPA, 1998)
0.0000054 [mmHg]
5.4X10-6 mm Hg @ 25 °C
Vapor pressure at 25 °C: negligible
0.00005 mmHg at 77 °F
(77 °F): 0.00005 mmHg

Absorption Distribution and Excretion

EXPIRED AIR COLLECTED FOLLOWING ADMIN OF /LABELLED/ METHOMYL TO RATS CONTAINED LABELED CO2 & ACETONITRILE.
... The course of therapy & symptoms for a patient who had attempted suicide by ingesting about 2.25 g of methomyl /was reported/. At 6 hr postingestion, methomyl was present in the blood at 1.61 ppm & in the urine at 10.91 ppm; at 15 hr, levels were 0.04 ppm in the blood & 0.25 ppm in the urine; & at 22 hr, methomyl was not detectable in the samples.
Near complete (95-98%) absorption of a single 5 mg/kg oral dose of 14 carbon-labeled methomyl occurred in female CD or male rats. Male rats fed 14 carbon-labeled methomyl eliminated almost all of the labeled material in 24 hr. 10% or less of the original radiolabel was found in the whole body & organs one day after treatment. Urine (25%), respiratory carbon dioxide (25%), & acetonitrile (50%) accounted for most of the recovered radioactivity. No parent methomyl appeared in the urine.
One hour after the dermal applications of (14)C-methomyl to mice ..., 2.9% of the dose was present in blood, 5% in liver and 56% in the remaining carcass. After 8 h the distribution was 6.1% in blood, 3.3% in liver, 3.8% in the gastrointestinal tract and smaller amounts (< 1%) in other individual tissues. The remaining carcass contained 15% of the original dose ... .
For more Absorption, Distribution and Excretion (Complete) data for METHOMYL (8 total), please visit the HSDB record page.

Metabolism Metabolites

(14)C-METHOMYL ... WAS BIOTRANSFORMED IN RATS INTO (14)CO2 (ABOUT 25%), ACETONITRILE (ABOUT 50%), & UNIDENTIFIED URINARY METABOLITES (ABOUT 25%). ABSENCE IN URINE OF PARENT OXIME & ... SULFOXIDE & SULFONE OF PARENT CMPD WAS CONFIRMED BY COMPARISON STUDIES WITH AUTHENTIC MATERIAL.
... METABOLISM OF METHOMYL IS PRIMARILY BY HYDROLYTIC ROUTE. PRINCIPAL METABOLITES FOUND IN URINE FOLLOWING TREATMENT OF RATS WITH (14)C-LABELED METHOMYL WERE OXIME-O-SULFATE, FREE OXIME, OXIME GLUCURONIDE ... .
Methomyl can exist in 2 geometric configurations. ... In rats, carbonyl- or oximino-labeled syn-methomyl was metabolized to carbon dioxide & acetonitrile at a 2:1 ratio. In contrast, the anti isomer was metabolized predominately to acetonitrile. It was concluded on the basis of this & other evidence that a Beckman rearrangement of the syn & anti oximes occurs prior to formation of carbon dioxide & acetonitrile.
In rats, methomyl was rapidly converted to methomyl methylol, oxime, sulfoxide, & sulfoxide oxime; these unstable intermediates were converted to acetonitrile & carbon dioxide, which were eliminated primarily via respiration & in the urine.
For more Metabolism/Metabolites (Complete) data for METHOMYL (7 total), please visit the HSDB record page.

Wikipedia

Methomyl

Use Classification

Agrochemicals -> Pesticides
INSECTICIDES

Methods of Manufacturing

REACTION OF METHYL THIOMETHYL OXIME & METHYL ISOCYANATE

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Methomyl (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
It was introduced, in 1966, as exptl insecticide-nematocide by EI Du Pont de nemours & Co ... under code number "Du Pont 1179", trade mark 'Lannate' & protected by US patent 3576834 & 3639633. ... following soil treatment it is taken up by roots & translocated ... this method is generally less effective than foliar treatment.
Nu-Bait III, produced by Griffin Corp, has been discontinued
An insecticide microcapsule consisting essentially of a core of methomyl surrounded by a cover of non-crosslinked, all aromatic polyurea. The polyurea is formed by dispersing a solution of methylene chloride, methomyl, and toluene-2,4-diisocyanate of at least 95% purity in aqueous medium creating a dispersion of liquid microspheres. The ratio of toluene-2,4-diisocyanate to methomyl is 1:4 to 3:1 by weight and the ratio of methylene chloride to methomyl is about 2:1 to 3:1 by weight. Hardening the liquid microspheres is achieved by adding an aqueous alkali to the dispersion with the ratio of aqueous alkali to toluene-2,4-diisocyanate being about 0.25:2 to 2:1 on a molar basis and removing the methylene chloride.

Analytic Laboratory Methods

A REVERSE PHASE HIGH PRESSURE LIQUID CHROMATOGRAPHIC METHOD IS PRESENTED FOR THE SEPARATION & DETERMINATION OF RESIDUES OF METHOMYL ON VEGETABLES.
Determination of six N-methylcarbamates incl methomyl in vegetables and fruits by high performance liq chromatography is described.
Determination of N-methylcarbamate pesticides, incl methomyl, in well water by liq chromatography with post-column fluorescence derivatization is described. Mean recoveries for all 9 substances at the approx concn of 8 and 40 ppb are in excess of 95%.
A simple and specific method of determining methomyl residues in selected vegetables, grains, and soil is described. The method is based on the modification of a qualitative test for aldoxime and ketoxime methomyl is converted to oxime and hydroxylamine by alkali and acid treatment. An amount of 0.625 ppm methomyl can be determined in a 40 g sample of selected vegetables, grains, and soils.
For more Analytic Laboratory Methods (Complete) data for METHOMYL (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A chemical ionization mass fragmentography method for determination of methomyl in biological samples was used to detect a peak concn of 1.61 ug/g in the blood of a female subject 6 hr after ingestion of 2.25 g.
A thin-layer chromatographic method with flame-ionization for the quantitative evaluation of methomyl (S-methyl N-(methylcarbamoyl)oxy)thioacetimidate) in serum and urine is described. Methomyl in biological fluids was separated and purified simply and rapidly by passing the samples through a Sep Pak C-18 silica cartridge, in contrast to the complicated pretreatment required in conventional methods. The detection limit was 0.07 ug in the spotted volume using Chromarod A with acetone-hexane (1:4, v/v) as the solvent system. The recoveries were 104.0% in serum, and 98.5% in urine. Further, the method showed good precision; the coefficient of variation was 2.4% in serum, and 4.0% in urine. The reproducibility was satisfactory and this method could be performed far more simply and rapidly than the conventional ones.

Storage Conditions

Keep /liq formulations/ away from heat, sparks, & open flame. Do not subject liquid to temperatures below 32 °F.

Interactions

... The effects of common agricultural carbamate insecticides, aldicarb and methomyl, and a triazine herbicide, metribuzin, on hormone levels in Sprague-Dawley rats /were examined/. Fifty-four female rats were sampled at 2 and 6 wk during a 6-wk exposure to individual chemicals or to combinations of them. ... Rats treated with the herbicide (metribuzin) were hyperthyroid. The interactions of all three chemicals also significantly increased thyroxine levels. ... These experiments /were reported/ for 16 wk using 54 male rats; the results were very similar. Metribuzin alone significantly increased thyroxine throughout the second study (at 7, 13, and 16 wk). Somatotropin levels were significantly altered after 13 wk of exposure. The same concentrations and mixtures of these three pesticides have now been shown to be implicated in learning impairment and other neurological functions, immune parameter changes, and endocrine changes. These findings support the concept of the interconnectedness of the nervous, endocrine, and immune systems and raise the likelihood of impacts on all three systems if one is shown to be affected. ...
Combined effects of pesticides & ozone pollutants on pinto bean seedlings were examined. The insecticides diazinon & methomyl were applied to pinto bean seedlings at the recommended concns of 1 oz/3 gal water & 0.5 lb/100 gal water respectively. Both insecticides interacted with ozone applied at rates of 30 /part per hundred/ to produce /noteworthy/ alterations in foliar injury for the bean seedlings.
Compounds with synergistic effects (assessed as either excess mortality or greater inhibition of blood cholinesterase activity) included carbaryl, ronnel, methyl parathion, & mevinphos. Dimethoate was antagonistic; a mixture with methomyl inhibited cholinesterase 53% less than predicted. Compounds producing only additive effects included endosulfan & diflubenzuron. In mice, pretreatment with butylated hydroxyanisole (BHA) for 4 days reduced the LD50 of methomyl by a factor of 2.2-3.2.
Oximes may form a toxic complex with the carbamate & may diminish atropine effectiveness, & in many cases, are not necessary to revert the intoxication.

Stability Shelf Life

Stable in neutral or slightly acidic soln.
At room temp, aq solns undergo slow decomp. The rate of decomp increases at higher temps, in the presence of sunlight, on exposure to air, 7 in alkaline media.
Methomyl is stable in solid form & in aq solns at pH 7.0 or less ... .

Dates

Last modified: 02-18-2024

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